![molecular formula C15H18N2O2 B7499573 N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)
N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the Australian National University and has since gained attention for its potential in cancer treatment.
Mécanisme D'action
CX-5461 inhibits RNA polymerase I by binding to a specific pocket on the enzyme. This pocket is only present in the active form of RNA polymerase I, which is predominantly found in cancer cells. By binding to this pocket, CX-5461 prevents the enzyme from transcribing rDNA into rRNA, leading to a decrease in protein synthesis and ultimately cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces DNA damage and activates the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. CX-5461 also affects the expression of a number of genes involved in DNA repair, cell cycle regulation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CX-5461 is its specificity for cancer cells with abnormalities in rDNA transcription. This makes it a promising candidate for targeted cancer therapy. However, one limitation is that it may not be effective against all types of cancer. Additionally, CX-5461 has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on CX-5461. One area of interest is its potential in combination therapy with other anticancer agents. Another area of research is the development of analogs with improved solubility and pharmacokinetic properties. Additionally, there is interest in using CX-5461 as a tool to study the role of rDNA transcription in cancer and other diseases.
Méthodes De Synthèse
CX-5461 is synthesized using a multi-step process involving various chemical reactions. The starting material is 4-cyanobenzyl alcohol, which is converted to the corresponding nitrile using a dehydration reaction. The nitrile is then reduced to the amine using hydrogen gas and a palladium catalyst. The amine is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2,2-dimethyloxazolidine to form the final product, CX-5461.
Applications De Recherche Scientifique
CX-5461 has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that have abnormalities in the ribosomal DNA (rDNA) transcription pathway, which is a common feature of many cancers. CX-5461 works by inhibiting RNA polymerase I, which is responsible for transcribing rDNA into ribosomal RNA (rRNA). By blocking this process, CX-5461 can induce cell death in cancer cells while sparing normal cells.
Propriétés
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(15(18)14-6-8-19-9-7-14)11-13-4-2-12(10-16)3-5-13/h2-5,14H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSGNQHDUFWNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)C(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.